N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide
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Overview
Description
N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide typically involves the reaction of 2-fluoroaniline with thiocarbamoyl chloride, followed by the introduction of a hydroxyacetyl group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactor systems, which offer efficient and sustainable synthesis routes .
Chemical Reactions Analysis
N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved in its mechanism of action are often studied using various biochemical and biophysical techniques .
Comparison with Similar Compounds
N-{[(2-fluorophenyl)carbamothioyl]amino}-2-hydroxyacetamide can be compared with other thiourea derivatives, such as:
1-(2-Fluorophenyl)-2-thiourea: This compound lacks the hydroxyacetyl group, which may affect its reactivity and applications.
1-(2-Fluorophenyl)-2-propylamine: This compound has a different substituent at the nitrogen atom, leading to variations in its chemical properties and uses
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(2-hydroxyacetyl)amino]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O2S/c10-6-3-1-2-4-7(6)11-9(16)13-12-8(15)5-14/h1-4,14H,5H2,(H,12,15)(H2,11,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRKEYHTYHWQRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NNC(=O)CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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